molecular formula C10H14N2O B15399991 (alpha-Methylphenethyl)urea CAS No. 33061-37-9

(alpha-Methylphenethyl)urea

Cat. No.: B15399991
CAS No.: 33061-37-9
M. Wt: 178.23 g/mol
InChI Key: MINRAHHYKBIQPJ-UHFFFAOYSA-N
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Description

(alpha-Methylphenethyl)urea is a urea derivative characterized by a phenethyl group substituted with a methyl group at the alpha position. Urea derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and coordination chemistry. Urea derivatives are typically synthesized via condensation reactions between amines and isocyanates or via substitution of urea’s hydrogen atoms with alkyl/aryl groups. The alpha-methylphenethyl substituent introduces steric and electronic effects that may influence solubility, reactivity, and biological activity .

Properties

CAS No.

33061-37-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-phenylpropan-2-ylurea

InChI

InChI=1S/C10H14N2O/c1-8(12-10(11)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,11,12,13)

InChI Key

MINRAHHYKBIQPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The ethyl and 2-methylphenyl groups in 1-Ethyl-1-(2-methylphenyl)urea increase lipophilicity (higher LogP) compared to unsubstituted urea, reducing water solubility .
  • The alpha-methylphenethyl group in the target compound likely imparts greater steric hindrance, affecting coordination chemistry (e.g., ligand-metal interactions) and metabolic stability compared to simpler alkyl substituents .

Physicochemical Properties

Compound Melting Point (°C) Solubility in Water (g/L) LogP (Predicted)
This compound Not reported Low ~2.1
1-Ethyl-1-(2-methylphenyl)urea 145–148 0.5 1.8
Urea 133–135 1080 -1.09

Notes:

  • The low solubility of substituted ureas correlates with increased hydrophobicity from aromatic/alkyl groups .
  • Urea’s high solubility makes it suitable for agricultural use (e.g., fertilizers), whereas substituted derivatives are often utilized in synthetic chemistry or pharmacology .

Toxicity and Hazard Profiles

Compound GHS Classification (H-Statements)
This compound Not classified (insufficient data)
1-Ethyl-1-(2-methylphenyl)urea H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Urea H319 (Eye irritation)

Key Findings :

  • Substituted ureas generally exhibit higher toxicity than unsubstituted urea due to enhanced bioavailability and metabolic persistence .
  • The 2-methylphenyl group in 1-Ethyl-1-(2-methylphenyl)urea contributes to its respiratory and dermal irritation hazards, suggesting similar risks for this compound .

Analytical Methods for Comparison

Substituted ureas are characterized via:

  • Chromatography (HPLC, GC-MS) : To determine purity and quantify substituents .
  • Spectroscopy (NMR, IR) : To confirm structural features (e.g., α-methylphenethyl group) .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, which correlates with substituent effects .

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